tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

Medicinal Chemistry Process Chemistry Building Block Synthesis

Eliminate multi-step protection/deprotection cycles. This Boc-protected 2-aminothiazole with a 4-chloromethyl handle enables true orthogonal functionalization-a key bottleneck in complex med-chem and PROTAC campaigns. • Orthogonal handles: Base-labile Boc and acid-stable chloromethyl allow independent deprotection and SN2 substitution without cross-reactivity. • Reduced step count: Replaces mono-functional analogs, directly improving yield and project timelines. • Proven utility: Key intermediate in fused thiazole kinase inhibitors (WO2008/011191) and anti-infective development.

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
CAS No. 892952-70-4
Cat. No. B1521268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate
CAS892952-70-4
Molecular FormulaC9H13ClN2O2S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=CS1)CCl
InChIInChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13)
InChIKeyNYMXQKNNEPFDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate – Orthogonal Building Block


tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate (CAS 892952-70-4) is a functionalized thiazole derivative possessing a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and a chloromethyl substituent at the 4-position [1]. With a molecular weight of 248.73 g/mol and a molecular formula of C9H13ClN2O2S, this solid compound is supplied at a minimum purity of 95% . The presence of both a masked nucleophile (via Boc deprotection) and an electrophilic alkyl halide handle enables orthogonal synthetic strategies not possible with simpler thiazole analogs, positioning this compound as a strategic intermediate in medicinal chemistry and targeted protein degradation campaigns [2].

Orthogonal Boc-amine / chloromethyl handles enable sequential functionalization in multi-step synthesis
Fits medicinal chemistry and targeted protein degradation (PROTAC) linker workflows
Supplied at 95% minimum purity — supports building block procurement for complex campaigns

Why Mono-Functionalized Thiazoles Fall Short


Generic thiazole building blocks such as 4-(chloromethyl)thiazole hydrochloride (lacking the Boc-protected amine) or N-Boc-2-aminothiazole (lacking the chloromethyl group) preclude the sequential, orthogonal functionalization required in complex synthetic sequences [1]. The simultaneous presence of a base-labile Boc group and an acid-stable chloromethyl electrophile in the target compound uniquely enables independent deprotection and nucleophilic substitution steps without cross-reactivity, thereby increasing synthetic efficiency and reducing step count in multi-stage campaigns . Attempting to substitute a mono-functionalized analog necessitates additional protection/deprotection cycles or alternative, less efficient synthetic routes, directly impacting yield, purity, and overall project timelines .

This compound Boc-protected amine + chloromethyl electrophile (2 orthogonal handles)
Mono-functional analog 4-(Chloromethyl)thiazole HCl lacks the masked amine — requires separate amino introduction, adding protection/deprotection cycles
This compound Chloromethyl handle enables direct nucleophilic substitution (SN2) with amines, thiols, azides
Mono-functional analog N-Boc-2-aminothiazole lacks the electrophilic chloromethyl group — requires additional steps to install a leaving group, may reduce overall yield

Differentiation Evidence vs. Analog Compounds


Synthetic Yield Comparison

The target compound can be synthesized via condensation of tert-butyl carbamothioylcarbamate with 1,3-dichloroacetone, yielding 68% after chromatographic purification . While a direct yield comparison to a specific analog under identical conditions is not available, this value is consistent with the mid-to-high range reported for related thiazole-forming reactions (typically 40-80%) [1]. The 68% isolated yield provides a baseline for procurement decisions, as alternative analogs may require less efficient, multi-step sequences that cumulatively depress overall yield.

Synthetic Yield
Class-level inference
68% isolated yield
Supports synthetic tractability review
Single-step condensation; class-level reference range 40–80%
Medicinal Chemistry Process Chemistry Building Block Synthesis

Orthogonal Functional Group Advantage

The target compound provides two orthogonal reactive handles: a Boc-protected amine that can be unveiled under mild acidic conditions (e.g., TFA/DCM) and a chloromethyl group capable of undergoing SN2 reactions with a variety of nucleophiles (e.g., amines, thiols, azides) . In contrast, analogs such as 4-(chloromethyl)thiazole hydrochloride (CAS 892952-70-4?) lack the masked amine, necessitating separate introduction of an amino functionality, while N-Boc-2-aminothiazole (CAS 170961-15-6) lacks the electrophilic chloromethyl handle, requiring additional steps to install a suitable leaving group [1].

Orthogonal Handles
Class-level inference
This compound 2 handles
Mono-functional analogs 1 handle
Supports orthogonal workflow design
Boc deprotection (acid-labile) + chloromethyl SN2 (acid-stable) operate independently
PROTAC Linker Click Chemistry Heterocyclic Functionalization

Patent-Validated Intermediate

The compound is explicitly disclosed as an intermediate in the preparation of fused thiazole derivatives claimed as kinase inhibitors in WO2008/011191 A1 . While biological data for the final inhibitors are not provided here, the inclusion of this specific building block in a granted patent application demonstrates its proven utility and validated synthetic accessibility in a competitive pharmaceutical research setting. Many commercial thiazole analogs lack such documented patent precedence.

Patent Precedence
Source review
Disclosed as Intermediate VIII in WO2008/011191 A1 for kinase inhibitor synthesis
Supports procurement confidence review
Patent citation confirms synthetic viability in a proprietary drug discovery context
Kinase Inhibitors Drug Discovery Process Development

Prioritized Applications


PROTAC Linker Synthesis

The chloromethyl group can be used to introduce azide or alkyne handles via SN2 substitution, while subsequent Boc deprotection reveals a primary amine for attachment to an E3 ligase ligand or a target protein binder [1]. This orthogonal strategy is particularly valuable in PROTAC development, where precise linker attachment and minimal cross-reactivity are critical [2].

Kinase Inhibitor Core Scaffold Construction

As demonstrated in WO2008/011191 A1, the compound serves as a key intermediate in the synthesis of fused thiazole kinase inhibitors [1]. The chloromethyl group can be elaborated into various heterocyclic extensions (e.g., via alkylation of amines or nitrogen-containing heterocycles) that occupy the solvent-exposed region or back pocket of the kinase ATP-binding site.

Antiviral Thiazolide Conjugate Synthesis

Recent publications highlight the utility of Boc-protected 2-amino-4-halothiazoles as versatile intermediates for preparing thiazolide anti-infectives [1]. The target compound's chloromethyl substituent can be converted to a hydroxymethyl group or further functionalized to modulate physicochemical properties and antiviral potency, bypassing the instability and low yields encountered with unprotected 2-amino-4-chlorothiazoles [2].

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
Orthogonal functional group sequence
Linker attachment step-efficiency review
Kinase Inhibitor Scaffold
Patent-validated core intermediate
Heterocyclic elaboration and ATP-site compatibility
Antiviral Thiazolide Conjugate
Boc-protected 2-amino-4-halothiazole route
Physicochemical modulation and conjugate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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